Cas no 78776-24-6 (2-4-(diethylamino)phenylethan-1-ol)

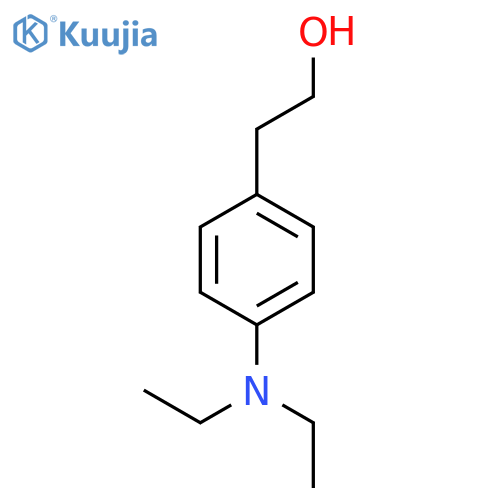

78776-24-6 structure

商品名:2-4-(diethylamino)phenylethan-1-ol

2-4-(diethylamino)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- BENZENEETHANOL, 4-(DIETHYLAMINO)-

- 2-4-(diethylamino)phenylethan-1-ol

- AKOS006345784

- 2-(4-(Diethylamino)phenyl)ethanol

- EN300-1843167

- 2-[4-(diethylamino)phenyl]ethanol

- 78776-24-6

- 4-(Diethylamino)phenethyl alcohol

- 2-[4-(diethylamino)phenyl]ethan-1-ol

- MTNVBUDEMYKBFS-UHFFFAOYSA-N

- SB84877

- p-diethylaminophenethyl alcohol

- SCHEMBL77726

-

- MDL: MFCD06201152

- インチ: InChI=1S/C12H19NO/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3

- InChIKey: MTNVBUDEMYKBFS-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)C1=CC=C(C=C1)CCO

計算された属性

- せいみつぶんしりょう: 193.146664230g/mol

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-4-(diethylamino)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843167-0.05g |

2-[4-(diethylamino)phenyl]ethan-1-ol |

78776-24-6 | 0.05g |

$348.0 | 2023-09-19 | ||

| Enamine | EN300-1843167-0.5g |

2-[4-(diethylamino)phenyl]ethan-1-ol |

78776-24-6 | 0.5g |

$397.0 | 2023-09-19 | ||

| abcr | AB166546-1g |

4-(Diethylamino)phenethyl alcohol, 97%; . |

78776-24-6 | 97% | 1g |

€1621.70 | 2025-02-17 | |

| Enamine | EN300-1843167-1g |

2-[4-(diethylamino)phenyl]ethan-1-ol |

78776-24-6 | 1g |

$414.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771669-1g |

2-(4-(Diethylamino)phenyl)ethanol |

78776-24-6 | 98% | 1g |

¥6264.00 | 2024-07-28 | |

| abcr | AB166546-1 g |

4-(Diethylamino)phenethyl alcohol; 97% |

78776-24-6 | 1g |

€619.00 | 2023-05-08 | ||

| Enamine | EN300-1843167-0.25g |

2-[4-(diethylamino)phenyl]ethan-1-ol |

78776-24-6 | 0.25g |

$381.0 | 2023-09-19 | ||

| Enamine | EN300-1843167-10.0g |

2-[4-(diethylamino)phenyl]ethan-1-ol |

78776-24-6 | 10g |

$3929.0 | 2023-06-02 | ||

| Crysdot LLC | CD12030917-1g |

2-(4-(Diethylamino)phenyl)ethanol |

78776-24-6 | 97% | 1g |

$489 | 2024-07-24 | |

| Enamine | EN300-1843167-5.0g |

2-[4-(diethylamino)phenyl]ethan-1-ol |

78776-24-6 | 5g |

$2650.0 | 2023-06-02 |

2-4-(diethylamino)phenylethan-1-ol 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

78776-24-6 (2-4-(diethylamino)phenylethan-1-ol) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78776-24-6)2-4-(diethylamino)phenylethan-1-ol

清らかである:99%

はかる:1g

価格 ($):445.0